(S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The compound (S)-3,4,5,6,7,8-hexahydro-1-(4-methoxyphenyl)methyl-isoquinoline-2-carbaldehyde represents a sophisticated organic molecule with a well-defined systematic nomenclature. The International Union of Pure and Applied Chemistry designation precisely describes the stereochemical configuration, substitution pattern, and functional group arrangement within the molecular framework. The systematic name indicates the presence of a hexahydroisoquinoline core structure with specific substitution at the 1-position by a 4-methoxyphenylmethyl group and formylation at the 2-position.
The compound is registered under Chemical Abstracts Service number 29144-31-8, providing a unique identifier for this specific stereoisomer. Alternative nomenclature systems refer to this compound as (S)-1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde, emphasizing the benzyl substitution pattern. The molecular formula C18H23NO2 accurately represents the atomic composition, with a molecular weight of 285.4 grams per mole as determined through computational analysis.
The compound is also known by the common name N-Formyl Octabase, reflecting its structural relationship to octabase derivatives and its formyl functional group. This designation has particular significance in pharmaceutical contexts, where the compound serves as an important reference standard and intermediate. The systematic identification includes various synonyms such as (1S)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde and (1S)-3,4,5,6,7,8-hexahydro-1α-[(4-methoxyphenyl)methyl]-2(1H)-isoquinolinecarbaldehyde.
Stereochemical Configuration Analysis
The stereochemical configuration of (S)-3,4,5,6,7,8-hexahydro-1-(4-methoxyphenyl)methyl-isoquinoline-2-carbaldehyde is characterized by a specific absolute configuration at the chiral center. The (S)-designation indicates the sinister or left-handed configuration according to the Cahn-Ingold-Prelog priority rules, establishing the three-dimensional arrangement of substituents around the asymmetric carbon atom. This stereochemical specificity is crucial for understanding the compound's biological activity and molecular interactions.
The configurational analysis reveals that the compound exists as one of two possible enantiomers, with the (S)-form being the focus of this investigation. The corresponding (R)-enantiomer, known as (R)-N-Formyl Octabase, has been separately characterized and assigned Chemical Abstracts Service number 51773-23-0. The stereochemical distinction between these enantiomers is reflected in their different optical rotation properties and potential biological activities.
The molecular structure incorporates a piperidine ring system fused to a benzene ring, creating a hexahydroisoquinoline framework. The stereochemical arrangement influences the overall molecular geometry, affecting both the spatial distribution of functional groups and the compound's conformational preferences. The 4-methoxyphenylmethyl substituent at the 1-position introduces additional steric considerations that impact the molecule's three-dimensional structure and dynamic behavior.
Computational analysis using density functional theory has provided detailed geometric parameters for the stereochemical configuration. The optimized molecular geometry reveals specific bond lengths, bond angles, and dihedral angles that define the precise three-dimensional arrangement of atoms within the molecule. These geometric parameters are essential for understanding the compound's chemical reactivity and intermolecular interactions.
X-ray Crystallographic Studies
X-ray crystallographic investigations have provided fundamental insights into the solid-state structure of (S)-3,4,5,6,7,8-hexahydro-1-(4-methoxyphenyl)methyl-isoquinoline-2-carbaldehyde and related compounds. Crystallographic studies of similar hexahydropyrrolo[1,2-b]isoquinoline derivatives have revealed detailed three-dimensional structural information, including precise atomic coordinates, bond lengths, and intermolecular packing arrangements. These studies demonstrate the significance of crystallographic analysis in understanding the structural characteristics of complex organic molecules.
The crystallographic data for related compounds in this structural class show characteristic features of the hexahydroisoquinoline framework. The crystal structures reveal the chair conformation of the piperidine ring and the specific orientation of substituents that minimize steric interactions. The 4-methoxyphenyl group typically adopts orientations that allow for optimal π-π stacking interactions and hydrogen bonding patterns within the crystal lattice.
Crystallographic analysis has been particularly valuable in confirming the absolute configuration of stereoisomers within this compound class. The solid-state structures provide definitive evidence for the stereochemical assignments and reveal the conformational preferences that govern molecular packing. The crystal packing patterns often involve intermolecular hydrogen bonding between formyl groups and other electronegative atoms, contributing to the stability of the crystalline form.
The resolution of crystallographic studies typically ranges from 2.5 to 3.0 Angstroms, providing sufficient detail to resolve individual atomic positions and characterize the molecular geometry. These high-resolution structures have been instrumental in understanding the structural basis for the biological activity of hexahydroisoquinoline derivatives and their potential as pharmaceutical intermediates.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy has revealed significant conformational dynamics in (S)-3,4,5,6,7,8-hexahydro-1-(4-methoxyphenyl)methyl-isoquinoline-2-carbaldehyde, particularly involving the formyl group orientation. The compound exhibits restricted rotation around the nitrogen-carbon bond connecting the nitrogen atom to the formyl group, resulting in observable rotameric forms that can be detected through nuclear magnetic resonance analysis.
Temperature-dependent nuclear magnetic resonance studies have demonstrated the existence of two distinct rotameric forms in solution. At room temperature, the proton nuclear magnetic resonance spectrum reveals doubling of several signals, most notably the formyl proton signal, indicating slow exchange between conformational isomers on the nuclear magnetic resonance timescale. The formyl proton appears as two separate peaks with an intensity ratio of approximately 1:1.2, reflecting the relative populations of the two rotameric forms.
Variable temperature nuclear magnetic resonance experiments have provided quantitative information about the energy barrier for rotameric interconversion. Coalescence experiments, where the temperature is gradually increased until separate peaks merge into a single signal, have revealed an energy barrier of approximately 21 kilocalories per mole for the interconversion between rotameric forms. This relatively high energy barrier explains the slow exchange behavior observed at ambient temperature.
The nuclear magnetic resonance characterization has been conducted in multiple solvents, including deuterated chloroform and dimethyl sulfoxide, to assess solvent effects on conformational equilibria. In deuterated chloroform, the formyl proton signals appear at chemical shifts of 8.21 and 8.04 parts per million, while in deuterated dimethyl sulfoxide, these signals are observed at 8.15 and 7.99 parts per million. The solvent-dependent chemical shift variations provide insights into the electronic environment and hydrogen bonding interactions affecting the formyl group.
Comparative Analysis of Rotameric Forms
The comparative analysis of rotameric forms in (S)-3,4,5,6,7,8-hexahydro-1-(4-methoxyphenyl)methyl-isoquinoline-2-carbaldehyde reveals the existence of Z and E configurational isomers arising from restricted rotation around the amide bond. These rotameric forms differ in the spatial orientation of the formyl group relative to the hexahydroisoquinoline framework, with the Z form having the formyl oxygen directed toward the heterocyclic nitrogen and the E form having these groups oriented away from each other.
Computational analysis using density functional theory has provided detailed structural parameters for both rotameric forms. The Z and E rotamers exhibit essentially identical overall molecular topologies, with the primary difference being the dihedral angle defined by the oxygen-carbon-nitrogen-carbon sequence. The Z rotamer displays a dihedral angle of 1.6 degrees, while the E rotamer shows a dihedral angle of -179.5 degrees. These geometric differences reflect the distinct orientations of the formyl group in the two conformational isomers.
| Property | Z Rotamer | E Rotamer |
|---|---|---|
| Dihedral Angle (O-C-N-C) | 1.6° | -179.5° |
| Formyl Proton Chemical Shift (CDCl₃) | 8.04 ppm | 8.21 ppm |
| Formyl Proton Chemical Shift (DMSO-d₆) | 7.99 ppm | 8.15 ppm |
| Relative Stability | More stable | Less stable |
| Crystal Form | Not isolated | Crystalline solid |
The thermodynamic analysis indicates that the Z rotamer is more stable than the E rotamer in solution, based on the equilibrium distribution observed through nuclear magnetic resonance integration. However, the E rotamer has been successfully isolated as a crystalline solid through selective crystallization from ethyl acetate solutions. This crystallization behavior suggests that intermolecular packing forces in the solid state can overcome the intrinsic thermodynamic preference for the Z form in solution.
The rotameric interconversion involves a transition state with an energy barrier of approximately 21 kilocalories per mole, as determined through variable temperature nuclear magnetic resonance coalescence experiments. This energy barrier is consistent with the restricted rotation observed at room temperature and explains the persistence of separate nuclear magnetic resonance signals for the two rotameric forms under ambient conditions. The high energy barrier reflects the partial double bond character of the carbon-nitrogen bond in the amide functional group and the steric interactions that occur during the rotation process.
Properties
IUPAC Name |
(1S)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOPBBOEINVWML-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29144-31-8 | |
| Record name | (+)-N-Formyl octabase | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29144-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3,4,5,6,7,8-hexahydro-1-[(4-methoxyphenyl)methyl](1H)-isoquinoline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-3,4,5,6,7,8-Hexahydro-1-(4-methoxyphenyl)methyl-isoquinoline-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its antioxidant, anticancer, and antibacterial effects, supported by data from various studies.
- Molecular Formula : C18H23NO2
- Molecular Weight : 285.386 g/mol
- CAS Number : 29144-31-8
- Density : 1.13 g/cm³
- Boiling Point : 466.8 °C at 760 mmHg
- Flash Point : 236.1 °C
Antioxidant Activity
Research indicates that derivatives of isoquinoline compounds exhibit notable antioxidant properties. For instance, a study assessed the antioxidant activity of several compounds using the DPPH radical scavenging method. The results demonstrated that some derivatives showed antioxidant activity significantly higher than that of ascorbic acid, suggesting promising potential for therapeutic applications in oxidative stress-related conditions .
Anticancer Activity
The anticancer properties of (S)-3,4,5,6,7,8-Hexahydro-1-(4-methoxyphenyl)methyl-isoquinoline-2-carbaldehyde were evaluated in vitro against various cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Findings : The compound exhibited higher cytotoxicity against the U-87 cell line compared to MDA-MB-231. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. In a comparative study:
- Bacterial Strains Tested : Including Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated moderate to strong antibacterial activity against certain strains such as Salmonella typhi and Bacillus subtilis, indicating its potential as a lead compound for developing new antibacterial agents .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. The presence of specific functional groups such as methoxy and aldehyde moieties significantly influences the pharmacological profiles:
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Methoxy group | Antioxidant | Enhanced scavenging ability |
| Aldehyde group | Anticancer | Induced apoptosis in cancer cells |
| Isoquinoline core | Antibacterial | Increased interaction with bacterial cell membranes |
Case Studies
Several studies have reported on the synthesis and biological evaluation of isoquinoline derivatives:
- Study on Antioxidant Activity :
- Anticancer Evaluation :
- Antibacterial Testing :
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the following steps:
- Starting Materials : The process begins with commercially available or easily synthesized precursors such as 4-methoxybenzyl derivatives and isoquinoline frameworks.
- Chiral Induction : As the compound is enantiomerically pure (S-enantiomer), stereoselective synthesis or chiral resolution techniques are employed.
- Functionalization : Introduction of the aldehyde group at the 2-position of the isoquinoline ring is a critical step.
Key Preparation Steps
2.1. Reductive Amination
Reductive amination is a common method for synthesizing isoquinoline derivatives:
- Reaction Setup : A precursor such as 4-methoxybenzaldehyde is reacted with a cyclic amine (e.g., tetrahydroisoquinoline) in the presence of a reducing agent like sodium cyanoborohydride.
- Chiral Catalyst : To ensure the (S)-configuration, a chiral catalyst or auxiliary may be used during the reaction.
- Outcome : This step yields the intermediate (S)-1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline.
2.2. Formylation
The aldehyde group at position 2 can be introduced via formylation:
- Reagents : Reagents such as formic acid derivatives or Vilsmeier-Haack reagents (DMF and POCl₃) are commonly used.
- Reaction Conditions : Controlled temperature and solvent systems like dichloromethane ensure selective formylation.
- Outcome : The final product is obtained after purification.
Alternative Methods
3.1. Enzymatic Resolution
Chiral enzymatic resolution can also be applied to separate the (S)-enantiomer from a racemic mixture:
- Process : A racemic mixture of 3,4,5,6,7,8-hexahydroisoquinoline derivatives is treated with an enantioselective enzyme.
- Advantage : High enantiomeric excess without requiring chiral catalysts.
3.2. Asymmetric Hydrogenation
Asymmetric hydrogenation of isoquinoline derivatives using chiral ligands (e.g., BINAP-Ru complexes) can directly yield the desired (S)-enantiomer:
- Catalyst System : Chiral phosphine ligands with transition metals.
- Conditions : High-pressure hydrogenation in solvents like ethanol or THF.
Challenges in Synthesis
Some challenges associated with the preparation include:
- Achieving high enantiomeric purity.
- Selective formylation at the 2-position without affecting other functional groups.
- Cost and availability of chiral catalysts or enzymes.
Data Summary Table
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive Amination | 4-Methoxybenzaldehyde + Tetrahydroisoquinoline + NaCNBH₃ | Formation of (S)-1-(4-methoxybenzyl)-tetrahydroisoquinoline |
| Formylation | Vilsmeier-Haack reagent (DMF/POCl₃) | Introduction of aldehyde group at position 2 |
| Enzymatic Resolution | Racemic mixture + Enantioselective enzyme | Separation of (S)-enantiomer |
| Asymmetric Hydrogenation | Isoquinoline derivative + Chiral catalyst | Direct synthesis of (S)-enantiomer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3,4,5,6,7,8-Hexahydro-1-(4-methoxyphenyl)methyl-isoquinoline-2-carbaldehyde?
- Methodological Answer : A common approach involves the condensation of 4-methoxybenzylamine with a cyclohexene-derived aldehyde under acid catalysis (e.g., HCl or acetic acid), followed by cyclization to form the isoquinoline core. For example, analogous syntheses for hexahydroquinoline derivatives employ aldehydes reacting with amines to form imine intermediates, which undergo cyclization in the presence of cyclohexanone derivatives . Solvent choice (e.g., methanol or DMF) and temperature (60–100°C) are critical for optimizing yield.
Q. How is the stereochemical configuration of the compound confirmed?
- Methodological Answer : Absolute configuration is determined via single-crystal X-ray diffraction using SHELXL for refinement . Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis can validate enantiomeric purity. Comparative NMR studies with known stereoisomers may also resolve ambiguities .
Q. What analytical techniques are recommended for assessing purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is standard. For trace impurities (<0.1%), combine with high-resolution mass spectrometry (HRMS) or LC-MS to identify byproducts (e.g., over-alkylation products) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer : Using AutoDock Vina , prepare the compound’s 3D structure (optimized via DFT calculations) and dock it into target protein binding sites (e.g., NMDA or σ-1 receptors, inferred from its role as a dextromethorphan impurity ). Analyze binding affinities (ΔG), hydrogen-bonding interactions, and hydrophobic contacts. Validate predictions with in vitro receptor-binding assays.
Q. What experimental strategies resolve contradictions in impurity profiles during scale-up synthesis?
- Methodological Answer : Employ orthogonal methods:
- HPLC-MS identifies low-abundance impurities.
- NMR (1H/13C) confirms structural anomalies (e.g., regioisomers).
- Spiking experiments with synthetic impurity standards isolate chromatographic peaks .
- Design of Experiments (DoE) optimizes reaction parameters (e.g., stoichiometry, catalyst loading) to suppress byproducts .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store aliquots at 4°C, -20°C, and room temperature (25°C) with desiccants.
- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Use Arrhenius kinetics to extrapolate shelf life. Light-sensitive samples require amber vials .
Q. What spectroscopic methods elucidate electronic and conformational properties?
- Methodological Answer :
- UV-Vis spectroscopy (200–400 nm) identifies π→π* transitions in the aromatic and aldehyde moieties.
- Circular Dichroism (CD) correlates Cotton effects with stereochemical integrity.
- Dynamic NMR probes rotational barriers in the hexahydroisoquinoline ring at variable temperatures .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
